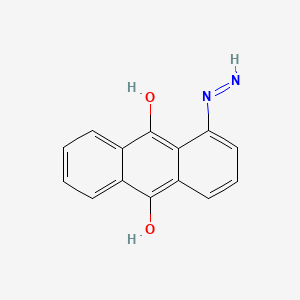

9,10-Anthracenedione, 1-hydrazino-

描述

Contextualization within Anthraquinone (B42736) Chemistry

Anthraquinone and its derivatives form a major class of aromatic compounds with a distinctive 9,10-anthracenedione core structure. This framework is the foundation for a vast array of dyes, pigments, and biologically active molecules. The introduction of a hydrazino (-NHNH2) group at the 1-position of the anthraquinone skeleton fundamentally alters its chemical reactivity and properties. This substituent provides a nucleophilic center, enabling a wide range of chemical transformations that are not readily achievable with simpler anthraquinone derivatives. Consequently, 1-hydrazinoanthraquinone serves as a key intermediate in the synthesis of more complex, functionalized anthraquinone systems.

Historical Perspectives on Hydrazino-Anthracenedione Research

The study of organic chemistry as the chemistry of carbon compounds began to flourish in the 19th century, with Friedrich Wöhler's synthesis of urea (B33335) in 1828 being a pivotal moment that demonstrated that organic compounds could be synthesized from inorganic starting materials. lumenlearning.com The development of synthetic dyes, including those based on anthraquinone, was a major focus of late 19th and early 20th-century chemical research. Early investigations into hydrazino-anthracenediones were likely driven by the quest for new colorants, as the reaction of hydrazines with quinones was a known route to azo compounds and other chromophoric systems. unb.ca Over the years, research has evolved from primarily focusing on its use in dye synthesis to exploring its potential in medicinal chemistry and materials science. Reports from as early as the mid-20th century detail its use as an intermediate in the production of various dyes and pigments. epa.govepa.gov

Current Research Landscape and Significance

Contemporary research on 9,10-Anthracenedione, 1-hydrazino- is vibrant and multifaceted. A significant area of investigation involves its use as a precursor for the synthesis of novel heterocyclic compounds. The hydrazino group readily participates in cyclization reactions to form pyrazole (B372694), triazole, and other heterocyclic systems fused to the anthraquinone core. researchgate.net These new heterocyclic derivatives are being explored for a variety of applications. For instance, some anthraquinonylhydrazones have been synthesized and investigated for their potential antimicrobial and antioxidant activities. researchgate.net Furthermore, the compound is utilized in the development of new analytical probes. For example, it has been incorporated into a colorimetric and fluorometric probe for the detection of fluoride (B91410) ions. dntb.gov.ua

Interdisciplinary Relevance in Chemical Sciences

The significance of 9,10-Anthracenedione, 1-hydrazino- extends across several disciplines within the chemical sciences. In organic synthesis, it is a valuable tool for constructing complex molecular architectures. osi.lv The field of heterocyclic chemistry, which constitutes the largest and most varied family of organic compounds, heavily utilizes such versatile building blocks. msu.eduyoutube.com Its derivatives are of great interest in medicinal chemistry, where the anthraquinone scaffold is a known pharmacophore and the attached heterocyclic moieties can modulate biological activity. In materials science, the chromophoric nature of the anthraquinone core makes its derivatives candidates for new dyes and functional materials. researchgate.net The synthesis of azo dyes, which involves the reaction of a diazonium salt with a coupling component, is a classic example of its application in producing vibrant colors. medcraveonline.comresearchgate.netyoutube.com The study of its reaction mechanisms and the properties of its derivatives also contributes to the fundamental understanding of physical organic chemistry.

Interactive Data Table: Research Applications of 9,10-Anthracenedione, 1-hydrazino-

| Research Area | Specific Application | Key Findings |

| Heterocyclic Synthesis | Precursor for anthrapyrazoles | EDC-mediated condensation leads to N-1 acyl anthrapyrazoles. researchgate.net |

| Medicinal Chemistry | Synthesis of potential antitumor agents | Monoalkylaminoalkylhydrazone derivatives of 9,10-anthraquinone have been synthesized. |

| Analytical Chemistry | Component of a fluoride ion probe | Acts as a signaling unit in a colorimetric and fluorometric sensor. dntb.gov.ua |

| Dye Chemistry | Intermediate for azo dyes | Used in the synthesis of dyes with good fastness properties on various fibers. researchgate.net |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

6407-59-6 |

|---|---|

分子式 |

C14H10N2O2 |

分子量 |

238.24 g/mol |

IUPAC 名称 |

1-diazenylanthracene-9,10-diol |

InChI |

InChI=1S/C14H10N2O2/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17/h1-7,15,17-18H |

InChI 键 |

FHPDENYDPSUOSF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=C2O)N=N)O |

规范 SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=C2O)N=N)O |

其他CAS编号 |

6407-59-6 |

产品来源 |

United States |

Synthetic Methodologies for 9,10 Anthracenedione, 1 Hydrazino and Derived Structures

Precursor Synthesis and Functionalization Routes (e.g., from 1-amino-9,10-anthracenedione)

A primary and well-established route to 1-hydrazino-9,10-anthracenedione involves the use of 1-amino-9,10-anthracenedione as a key precursor. biointerfaceresearch.comresearchgate.net This amino derivative of anthraquinone (B42736) is a versatile starting material for a variety of functionalized anthraquinones. biointerfaceresearch.comresearchgate.net

The synthesis typically proceeds through the diazotization of 1-amino-9,10-anthracenedione. This reaction involves treating the amino group with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5°C). nih.gov This process converts the primary amino group into a diazonium salt, specifically 9,10-dioxoanthracene-1-diazonium chloride. nih.govnih.gov

The resulting diazonium salt is a reactive intermediate that can then be subjected to reduction to yield the target 1-hydrazino-9,10-anthracenedione. A common reducing agent for this transformation is sodium sulfite (B76179) or tin(II) chloride. The diazonium salt is carefully added to a solution of the reducing agent, leading to the formation of the hydrazino group attached to the anthraquinone core.

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

| 1-Amino-9,10-anthracenedione | 82-45-1 | C₁₄H₉NO₂ | Starting precursor biointerfaceresearch.comnist.gov |

| 9,10-Dioxoanthracene-1-diazonium chloride | 16048-37-6 | C₁₄H₇ClN₂O₂ | Reactive intermediate nih.govnih.gov |

| 9,10-Anthracenedione, 1-hydrazino- | 6407-59-6 | C₁₄H₁₀N₂O₂ | Target compound epa.govchemicalbook.com |

Direct Hydrazination Reactions on the Anthracenedione Core

While less common, methods for the direct introduction of a hydrazino group onto the 9,10-anthracenedione core have been explored. These reactions are often challenged by the relative inertness of the anthraquinone ring system to direct nucleophilic substitution. However, under specific conditions, direct hydrazination can be achieved.

One approach involves the reaction of a halo-substituted anthraquinone, such as 1-chloro-9,10-anthracenedione, with hydrazine (B178648) hydrate (B1144303). This nucleophilic aromatic substitution reaction typically requires elevated temperatures and sometimes the use of a catalyst to proceed efficiently. The halogen atom at the 1-position acts as a leaving group, which is displaced by the nucleophilic hydrazine.

Another potential, though less documented, strategy could involve the reaction of leucoquinizarin (2,3-dihydro-9,10-dihydroxy-1,4-anthracenedione) with hydrazine and its derivatives. acs.org The altered electronic nature of the reduced anthraquinone core in leucoquinizarin might facilitate the reaction with nucleophiles like hydrazine. acs.org

Derivatization Strategies of the Hydrazino Moiety

The synthetic utility of 9,10-Anthracenedione, 1-hydrazino- is significantly enhanced by the reactivity of its hydrazino moiety. This functional group serves as a versatile handle for the construction of a wide array of more complex and polyfunctionalized anthraquinone derivatives.

Condensation Reactions with Carbonyl Compounds (e.g., hydrazone formation)

One of the most fundamental and widely employed derivatization strategies is the condensation reaction of 1-hydrazino-9,10-anthracenedione with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones. wisdomlib.org This reaction is a type of nucleophilic addition-elimination, where the nucleophilic nitrogen of the hydrazino group attacks the electrophilic carbonyl carbon. The resulting intermediate then eliminates a molecule of water to form a stable carbon-nitrogen double bond, characteristic of the hydrazone linkage.

These reactions are often catalyzed by a small amount of acid, such as acetic acid or sulfuric acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. researchgate.net The reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol. nih.gov The formation of hydrazones is a versatile method for introducing a wide variety of substituents onto the anthraquinone framework, as the structure of the resulting hydrazone is determined by the specific aldehyde or ketone used in the condensation. nih.govmdpi.com

| Carbonyl Compound | Resulting Hydrazone Derivative |

| Benzaldehyde | 1-(2-Benzylidenehydrazinyl)-9,10-anthracenedione |

| Acetone (B3395972) | 1-(2-Isopropylidenehydrazinyl)-9,10-anthracenedione |

| 4-Nitrobenzaldehyde | 1-(2-(4-Nitrobenzylidene)hydrazinyl)-9,10-anthracenedione |

Acylation and Alkylation Reactions

The nitrogen atoms of the hydrazino group in 1-hydrazino-9,10-anthracenedione are nucleophilic and can readily undergo acylation and alkylation reactions.

Acylation involves the reaction of the hydrazino-anthraquinone with acylating agents such as acid chlorides or acid anhydrides. This reaction introduces an acyl group onto one or both of the nitrogen atoms of the hydrazino moiety, forming N-acylhydrazino-anthraquinone derivatives. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct.

Alkylation can be achieved by reacting 1-hydrazino-9,10-anthracenedione with alkyl halides or other alkylating agents. This leads to the formation of N-alkylhydrazino-anthraquinone derivatives. The degree of alkylation (mono- or di-alkylation) can often be controlled by the reaction conditions and the stoichiometry of the reactants.

Formation of Polyfunctionalized Anthraquinones

The derivatization of the hydrazino group is a key strategy for the synthesis of polyfunctionalized anthraquinones with diverse chemical and biological properties. By combining the hydrazone formation with other reactive functional groups, a wide range of complex molecular architectures can be constructed.

For instance, reacting 1-hydrazino-9,10-anthracenedione with methylene (B1212753) active compounds in the presence of an appropriate catalyst can lead to the formation of various heterocyclic systems fused to or substituted on the anthraquinone core. researchgate.net A study reported the synthesis of polyfunctionalized 2-hydrazinoanthraquinone derivatives through the reaction of 2-(morpholinodiazenyl)anthracene-9,10-dione with methylene active compounds in acetic acid. researchgate.net This approach allows for the introduction of diverse functionalities, leading to compounds with potential antimicrobial activity. researchgate.net The synthesis of new 9,10-anthraquinone derived compounds is also explored for applications in molecular electronics. rsc.org

Cycloaddition and Heterocycle Formation Pathways

The hydrazone derivatives of 1-hydrazino-9,10-anthracenedione are valuable intermediates for cycloaddition reactions, leading to the formation of various heterocyclic systems. researchgate.net These reactions significantly expand the structural diversity of anthraquinone-based compounds.

One important class of reactions is the [3+2] cycloaddition, where the hydrazone can act as a three-atom component. For example, hydrazones can react with dipolarophiles to form five-membered heterocyclic rings. researchgate.net A notable example is the reaction of 9,10-anthraquinonylhydrazones containing nitrile, acyl, and ethoxycarbonyl groups with sodium azide (B81097) in DMF, which yields tetrazole derivatives. researchgate.net Similarly, reaction with hydrazine hydrate can lead to the formation of pyrazole (B372694) derivatives. researchgate.net

Furthermore, the hydrazone moiety can participate in Diels-Alder type reactions, acting as a diene or dienophile depending on the substitution pattern and reaction partner. These [4+2] cycloadditions provide a powerful tool for the construction of six-membered heterocyclic rings fused to the anthraquinone system. libretexts.orgyoutube.com The stereochemistry and regioselectivity of these cycloaddition reactions are often predictable based on frontier molecular orbital theory. youtube.com

The formation of heterocycles through these pathways is a key strategy for modifying the electronic and biological properties of the anthraquinone core, leading to the development of novel functional materials and therapeutic agents.

Considerations for Sustainable Synthetic Approaches

The principles of green chemistry offer a framework for developing more sustainable synthetic methods for 9,10-Anthracenedione, 1-hydrazino- and its derivatives. mdpi.comnih.gov Key considerations include the use of alternative energy sources, eco-friendly solvents, and catalytic systems that enhance efficiency and reduce environmental impact.

One promising strategy is the adoption of microwave-assisted synthesis. mdpi.comrasayanjournal.co.in This technique can dramatically reduce reaction times from hours or even days to mere minutes, leading to significant energy savings. rasayanjournal.co.in Furthermore, microwave-assisted reactions can often be performed under solvent-free conditions, further minimizing the use of hazardous organic solvents. rasayanjournal.co.in

The choice of solvent is another critical factor in sustainable synthesis. Water, being non-toxic, inexpensive, and readily available, is an ideal green solvent. tandfonline.comnih.gov Researchers have successfully developed methods for synthesizing anthraquinone derivatives in aqueous media, often with the aid of water-tolerant catalysts. tandfonline.comresearchgate.net For instance, the use of alum (KAl(SO4)2·12H2O) as a catalyst in water has been shown to be effective for the synthesis of various anthraquinone derivatives, offering high yields and short reaction times. tandfonline.comresearchgate.net

Another avenue for sustainable synthesis involves the use of supercritical fluids, such as supercritical carbon dioxide, as a reaction medium. This approach has been explored for the dyeing of polyester (B1180765) fabrics with anthraquinone derivatives and presents a more environmentally friendly alternative to traditional dyeing methods. lookchem.com

The development of one-pot synthesis procedures is also a significant step towards sustainability. nih.gov By combining multiple reaction steps into a single operation, one-pot syntheses reduce the need for intermediate purification steps, thereby saving time, resources, and minimizing waste generation. nih.gov

While direct sustainable synthetic routes specifically for 9,10-Anthracenedione, 1-hydrazino- are not extensively detailed in the provided search results, the principles and methodologies applied to the synthesis of other anthraquinone derivatives offer a clear roadmap. For example, the synthesis of anthraquinone hydrazones has been achieved from 10,10-dibromoanthrone and a suitable N-alkylhydrazine. nih.gov Adapting such a synthesis to incorporate green chemistry principles, such as using a green solvent or a microwave-assisted protocol, would be a logical next step.

The broader industrial synthesis of 9,10-anthraquinone itself has seen the development of several methods, including the oxidation of anthracene (B1667546) and the Friedel–Crafts reaction of benzene (B151609) and phthalic anhydride (B1165640). wikipedia.org Greener alternatives to these traditional methods are continually being sought. For instance, a method for synthesizing 9,10-anthraquinone from 9-anthracene boronic acid in an organic solvent and water mixture has been reported, which avoids the use of corrosive nitric acid and high temperatures. google.com

The degradation of anthracene to 9,10-anthraquinone using photocatalysts, particularly those synthesized via green methods using plant extracts, also points towards more sustainable production pathways for the core anthraquinone structure. researchgate.net

By integrating these sustainable considerations into the synthetic design for 9,10-Anthracenedione, 1-hydrazino-, the chemical industry can move towards more environmentally responsible manufacturing processes.

Reactivity and Chemical Transformations of 9,10 Anthracenedione, 1 Hydrazino

Chemical Reactions Involving the Hydrazino Group

The hydrazino group (-NHNH2) is the primary site of reactivity in many transformations of 1-hydrazinoanthraquinone. Its nucleophilic nature and susceptibility to redox reactions are key to its chemical utility.

The terminal nitrogen atom of the hydrazino group possesses a lone pair of electrons, rendering it a potent nucleophile. This reactivity is exploited in various condensation and cyclization reactions.

A significant reaction is the condensation with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. These reactions are fundamental in the synthesis of more complex heterocyclic systems. For instance, the reaction of 1-hydrazinoanthraquinone with appropriate dicarbonyl compounds or their equivalents can lead to the formation of pyridazinoanthrones.

Furthermore, intramolecular cyclization reactions are common. In the presence of a suitable catalyst or under specific reaction conditions, the hydrazino group can react with a neighboring carbonyl group of the anthraquinone (B42736) core. For example, EDC-mediated condensation of 1-chloro-5-hydrazino-9,10-anthracenedione (B1496754) results in an N-1 acyl anthrapyrazole, suggesting an initial acylation followed by cyclization. uiowa.edu However, the same reaction with 1-hydrazino-9,10-anthracenedione yields the expected hydrazide, highlighting the influence of other substituents on the reaction pathway. uiowa.edu

Table 1: Examples of Nucleophilic Reactions of the Hydrazino Group

| Reactant(s) | Product Type | Reaction Conditions |

| 1-Hydrazinoanthraquinone, Aldehyde/Ketone | Hydrazone | Acid or base catalysis |

| 1-Hydrazinoanthraquinone, Dicarbonyl compound | Pyridazinoanthrone | Cyclization conditions |

| 1-Chloro-5-hydrazino-9,10-anthracenedione, EDC | N-1 acyl anthrapyrazole | EDC-mediated condensation |

| 1-Hydrazino-9,10-anthracenedione, EDC | Hydrazide | EDC-mediated condensation |

This table provides a simplified overview of reaction types. Specific conditions and yields vary depending on the substrates and reagents used.

The hydrazino group can undergo both oxidation and reduction reactions. Oxidation of the hydrazino group can lead to the formation of a diazonium salt, a highly versatile intermediate in organic synthesis. This diazonium salt can then be subjected to various nucleophilic substitution reactions to introduce a wide range of functional groups onto the anthraquinone nucleus.

Conversely, reduction of the hydrazino group can occur, although this is less commonly exploited than its oxidative chemistry. The specific products of reduction would depend on the reducing agent and reaction conditions employed.

Reactivity of the 9,10-Anthracenedione Core

The 9,10-anthracenedione core is a relatively stable aromatic system. However, the presence of the electron-donating hydrazino group influences its susceptibility to both electrophilic and nucleophilic substitution reactions, and the quinone structure imparts its own characteristic redox chemistry.

The hydrazino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. masterorganicchemistry.com This means that incoming electrophiles will preferentially add to the positions ortho and para to the hydrazino group (positions 2 and 4). The electron-donating nature of the hydrazino group increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Conversely, the anthraquinone system can undergo nucleophilic aromatic substitution, particularly when strong electron-withdrawing groups are also present on the ring. The hydrazino group's electron-donating character would generally deactivate the ring towards nucleophilic attack. However, under forcing conditions or with highly activated substrates, nucleophilic substitution can occur. The positions of substitution will be influenced by the combined electronic effects of the hydrazino group and other substituents.

The quinone moiety of the 9,10-anthracenedione core is central to its redox chemistry, undergoing a two-electron, two-proton reduction to form the corresponding hydroquinone. researchgate.net The presence of substituents significantly impacts the redox potential of the anthraquinone system. jcesr.org Electron-donating groups, like the hydrazino group, generally lower the reduction potential, making the compound easier to reduce.

The study of anthraquinone derivatives through techniques like cyclic voltammetry has revealed detailed information about their redox properties. nih.gov The electron transfer process can proceed in a stepwise manner, involving the formation of a semiquinone radical anion intermediate. The stability of this intermediate is influenced by the solvent and the nature of the substituents.

Computational studies, such as those using density functional theory (DFT), have been employed to predict the electrochemical windows of anthraquinone derivatives. jcesr.org These studies help in understanding how substituents like the hydrazino group modulate the LUMO (Lowest Unoccupied Molecular Orbital) energy, which is related to the reduction potential. jcesr.org This knowledge is crucial for designing anthraquinone derivatives with specific redox properties for applications in areas like redox flow batteries. jcesr.org

Mechanisms of Complex Reaction Pathways and Rearrangements

The combination of the reactive hydrazino group and the anthraquinone core can lead to complex reaction pathways and molecular rearrangements. These are often multi-step processes involving intermediates that may or may not be stable enough to be isolated.

For example, the synthesis of certain heterocyclic dyes derived from 1-hydrazinoanthraquinone can involve intramolecular cyclizations followed by rearrangements. The specific pathway is often dictated by the reaction conditions, such as the solvent, temperature, and the presence of catalysts.

One can draw parallels to rearrangements observed in other quinone systems, such as the transformations of phenanthraquinone monoimine, which involve complex cycloadditions and shifts. clockss.org While not directly involving 1-hydrazinoanthraquinone, these mechanisms illustrate the potential for intricate reaction pathways in related structures. Rearrangement reactions, in general, often proceed through the formation of unstable intermediates like carbocations, which can then stabilize through the migration of atoms or groups. masterorganicchemistry.comwiley-vch.de The study of these mechanisms often requires a combination of experimental evidence, such as the isolation and characterization of intermediates, and computational modeling to elucidate the transition states and reaction coordinates.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-hydrazinoanthraquinone, both ¹H and ¹³C NMR provide critical data for assigning the positions of hydrogen and carbon atoms. youtube.com

In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their local electronic environment. For anthraquinone (B42736) derivatives, aromatic protons typically resonate in the downfield region of the spectrum. researchgate.netmdpi.com The protons on the unsubstituted ring of the anthraquinone skeleton often appear as a complex multiplet, while the protons on the substituted ring show distinct patterns influenced by the hydrazino group. The protons of the hydrazino (-NHNH₂) group itself would present characteristic signals, though their position and broadness can be affected by factors like solvent and temperature.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. youtube.com The spectrum of an anthraquinone derivative is characterized by signals for the carbonyl carbons (C9 and C10), which appear at very high chemical shifts, typically above 180 ppm. researchgate.net The remaining aromatic carbons generate a series of signals in the 110-150 ppm range, with their exact shifts determined by the electronic effects of the substituents. One- and two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals. nih.gov

Table 1: Representative NMR Data for Anthraquinone Derivatives

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | 7.0 - 9.0 | Aromatic protons |

| ¹H | Variable | -NH and -NH₂ protons, often broad and exchangeable |

| ¹³C | > 180 | Carbonyl carbons (C=O) |

| ¹³C | 110 - 150 | Aromatic and quaternary carbons |

Note: Specific values for 9,10-Anthracenedione, 1-hydrazino- require experimental determination and can vary with the solvent used.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.comgatewayanalytical.comyoutube.com These two techniques are often complementary. epequip.com

FT-IR Spectroscopy: The FT-IR spectrum of 1-hydrazinoanthraquinone is expected to show strong absorption bands corresponding to the carbonyl (C=O) groups of the anthraquinone core, typically in the range of 1650-1680 cm⁻¹. The presence of the hydrazino group would give rise to N-H stretching vibrations, usually appearing as one or two bands in the 3200-3400 cm⁻¹ region. C-N stretching and N-H bending vibrations would be observed at lower frequencies. Aromatic C-H and C=C stretching vibrations are also expected in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. gatewayanalytical.com It provides complementary information to FT-IR, especially for the vibrations of the aromatic ring system. The symmetric stretching of the C=C bonds in the anthraquinone skeleton would produce strong Raman signals.

Table 2: Expected Vibrational Frequencies for 9,10-Anthracenedione, 1-hydrazino-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Hydrazine) | Stretch | 3200 - 3400 | FT-IR |

| C-H (Aromatic) | Stretch | 3000 - 3100 | FT-IR, Raman |

| C=O (Quinone) | Stretch | 1650 - 1680 | FT-IR, Raman |

| C=C (Aromatic) | Stretch | 1450 - 1600 | FT-IR, Raman |

| C-N | Stretch | 1250 - 1350 | FT-IR |

Note: These are general ranges and can be influenced by intra- and intermolecular interactions.

Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ncsu.edulcms.cz It is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide valuable structural information. nih.govyoutube.comyoutube.com

For 9,10-Anthracenedione, 1-hydrazino- (C₁₄H₁₀N₂O₂), the expected exact mass can be calculated and then confirmed by high-resolution mass spectrometry. The mass spectrum would show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺.

By inducing fragmentation, characteristic daughter ions are produced. The fragmentation pattern can help confirm the structure. For instance, cleavage of the N-N bond in the hydrazino group or losses of small molecules like N₂ or CO from the anthraquinone core are plausible fragmentation pathways that can be observed and analyzed.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence for Electronic Transitions and Photophysical Phenomena

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of molecules by examining how they interact with ultraviolet and visible light. researchgate.net

The UV-Visible absorption spectrum of 1-hydrazinoanthraquinone is characterized by multiple absorption bands. Anthraquinone itself has weak n→π* transitions in the visible region and stronger π→π* transitions in the UV region. The introduction of the electron-donating hydrazino group causes a significant red-shift (bathochromic shift) of the absorption bands, extending them into the visible region and imparting color to the compound. This is due to the interaction of the lone pair of electrons on the nitrogen atom with the π-system of the anthraquinone core.

Fluorescence spectroscopy reveals the emission properties of the molecule after it has been excited by light. Many anthraquinone derivatives are fluorescent, and the position and intensity of the emission peak are sensitive to the molecular structure and environment.

The structure of 1-hydrazinoanthraquinone, featuring an electron-donating hydrazino group attached to an electron-accepting anthraquinone moiety, is conducive to the formation of Intramolecular Charge Transfer (ICT) states upon photoexcitation. researchgate.netmdpi.comnih.gov When the molecule absorbs light, an electron can be promoted from a molecular orbital primarily located on the donor (hydrazino group) to one centered on the acceptor (anthraquinone core). nih.gov This charge separation in the excited state leads to a large change in the dipole moment of the molecule. mdpi.comnih.gov The formation and relaxation of these ICT states are fundamental to the photophysical and photochemical properties of the compound, influencing its fluorescence characteristics and reactivity. researchgate.net

The electronic absorption and fluorescence spectra of compounds with significant charge transfer character, like 1-hydrazinoanthraquinone, are often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netresearchgate.net In polar solvents, the large dipole moment of the ICT excited state is stabilized to a greater extent than the ground state. researchgate.net This increased stabilization lowers the energy of the excited state, resulting in a red-shift of the fluorescence emission maximum as solvent polarity increases. mdpi.comresearchgate.net The absorption spectrum may also show shifts, though typically to a lesser extent. researchgate.net Studying these solvent-dependent spectral shifts can provide valuable information about the change in dipole moment upon excitation and the nature of the excited state. researchgate.net

Table 3: Summary of Electronic Spectroscopy Properties

| Property | Observation for 1-Hydrazinoanthraquinone | Influencing Factors |

|---|---|---|

| UV-Vis Absorption | Bands in UV and visible regions; red-shifted compared to unsubstituted anthraquinone. | Solvent polarity, pH. |

| Fluorescence Emission | Emission wavelength is sensitive to the environment. | Solvent polarity, temperature, presence of quenchers. |

| ICT Character | Strong; evidenced by large Stokes shift and solvatochromism. | Electron-donating/accepting strength, molecular geometry. |

| Solvatochromism | Positive solvatochromism (red-shift in emission with increasing solvent polarity) is expected. | Solvent polarity, hydrogen bonding capacity of the solvent. |

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. lucideon.commalvernpanalytical.comanton-paar.com This technique provides precise bond lengths, bond angles, and torsional angles. For 1-hydrazinoanthraquinone, a single-crystal XRD analysis would reveal the planarity of the anthraquinone system and the geometry of the hydrazino substituent.

Furthermore, XRD analysis elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and π-π stacking. mpg.deyoutube.com The hydrazino group is capable of acting as both a hydrogen bond donor and acceptor, potentially leading to the formation of extensive hydrogen-bonding networks in the solid state. These intermolecular forces play a crucial role in determining the physical properties of the material, such as its melting point and solubility.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 9,10-Anthracenedione, 1-hydrazino- |

| 1-Hydrazinoanthraquinone |

Other Advanced Spectroscopic Techniques

Beyond the foundational spectroscopic methods, a range of other advanced techniques can provide deeper insights into the structural and electronic properties of 9,10-Anthracenedione, 1-hydrazino-. These methods offer unique capabilities for probing specific aspects of the molecule's architecture, from its three-dimensional arrangement to the behavior of unpaired electrons in its radical forms.

X-Ray Crystallography

Table 1: Hypothetical X-ray Crystallographic Data for 9,10-Anthracenedione, 1-hydrazino-

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.4 |

| Volume (ų) | 1025.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for 9,10-Anthracenedione, 1-hydrazino- is not publicly available.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying molecules with unpaired electrons. While 9,10-Anthracenedione, 1-hydrazino- itself is not a radical, its radical cation or anion can be generated through oxidation or reduction. EPR spectroscopy can then be used to probe the distribution of the unpaired electron's spin density across the molecule. This information is crucial for understanding the electronic structure and reactivity of the radical species. The hyperfine coupling constants observed in the EPR spectrum provide information about the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N) within the molecule.

Studies on various anthraquinone radicals have demonstrated the utility of EPR in assigning hyperfine coupling constants to specific nuclei, often aided by techniques like Electron-Nuclear Double Resonance (ENDOR) and theoretical calculations. For the 1-hydrazino- derivative, EPR could elucidate the extent of delocalization of the unpaired electron onto the hydrazino group.

Solid-State NMR (ssNMR) Spectroscopy

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can reveal details about the structure and dynamics of molecules in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. For 9,10-Anthracenedione, 1-hydrazino-, ssNMR could be used to study polymorphism, identify different crystalline forms, and probe the local environment of the nuclei in the solid state. 2D ssNMR experiments can further provide information about through-bond and through-space connectivities between different atoms in the molecule. The development of ultrafast MAS techniques has significantly enhanced the resolution and sensitivity of proton-detected ssNMR experiments on fully protonated organic molecules.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. While 9,10-Anthracenedione, 1-hydrazino- is not inherently chiral, it could be derivatized with a chiral auxiliary or studied in a chiral environment to induce VCD signals. This would allow for the determination of its absolute configuration and the study of its conformational preferences in solution. VCD is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed structural information that is complementary to other spectroscopic techniques. The application of VCD to mechanically planar chiral rotaxanes has demonstrated its power in elucidating complex stereochemical features.

Raman and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to infrared spectroscopy. The technique can be particularly useful for studying the low-frequency vibrations that are characteristic of the skeletal modes of the anthraquinone core.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that involves adsorbing the molecule of interest onto a roughened metal surface (typically silver or gold). This can lead to a massive enhancement of the Raman signal, allowing for the detection of very low concentrations of the analyte. SERS studies on 1,4-dihydroxyanthraquinone have shown that the orientation of the molecule on the metal surface can be deduced from the enhancement patterns of different vibrational modes. For 9,10-Anthracenedione, 1-hydrazino-, SERS could provide insights into its interaction with metal surfaces and its orientation upon adsorption.

Computational and Theoretical Investigations of 9,10 Anthracenedione, 1 Hydrazino

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. It has been successfully applied to a wide range of molecules, including derivatives of anthraquinone (B42736), to predict their properties. For 9,10-Anthracenedione, 1-hydrazino-, DFT calculations can provide a detailed understanding of its geometry, stability, and electronic characteristics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 9,10-Anthracenedione, 1-hydrazino-, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational analysis is particularly important for this molecule due to the presence of the flexible hydrazino group (-NHNH2) attached to the rigid anthraquinone core. Rotation around the C-N bond can lead to different conformers with varying energies. Computational methods can identify the most stable conformer and the energy barriers between different conformations. This information is crucial for understanding how the molecule might interact with its environment. The planarity of the anthraquinone rings and the orientation of the hydrazino group relative to the ring system are key structural parameters that would be determined.

Table 1: Representative Optimized Geometrical Parameters for an Anthraquinone Derivative Core (Calculated)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.23 | - |

| C-C (aromatic) | 1.40 - 1.42 | - |

| C-C (central ring) | 1.48 | - |

| C-N | 1.38 | - |

| O-C-C | - | 120.5 |

| C-C-C (aromatic) | - | 119.5 - 120.5 |

| C-C-N | - | 121.0 |

Note: The values in this table are representative and based on typical DFT calculations for similar anthraquinone derivatives. Actual values for 9,10-Anthracenedione, 1-hydrazino- would require specific calculations.

The electronic structure of a molecule governs its chemical behavior. DFT calculations can elucidate the distribution of electrons within 9,10-Anthracenedione, 1-hydrazino- and provide insights into its reactivity. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor (nucleophile). The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electron acceptor (electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more chemically reactive. nih.gov

For 9,10-Anthracenedione, 1-hydrazino-, the HOMO is expected to be localized primarily on the electron-rich hydrazino group and the adjacent aromatic ring, while the LUMO is likely to be distributed over the electron-deficient anthraquinone core, particularly the carbonyl groups. This distribution would suggest that the hydrazino group is the primary site for electrophilic attack, while the quinone ring is susceptible to nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters for a Hydrazone Derivative (Calculated)

| Parameter | Energy (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.8 |

| Global Hardness (η) | 2.2 |

| Global Softness (S) | 0.23 |

| Electronegativity (χ) | 4.0 |

| Electrophilicity Index (ω) | 3.64 |

Note: This table presents typical values for a molecule containing a hydrazone moiety, calculated using DFT. The specific values for 9,10-Anthracenedione, 1-hydrazino- would need to be computed directly.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For 9,10-Anthracenedione, 1-hydrazino-, theoretical predictions of its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra would be highly valuable.

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the calculated spectrum with an experimental one can help in the assignment of the observed vibrational bands to specific functional groups, such as the C=O stretching of the quinone, the N-H stretching of the hydrazino group, and the various C-C and C-H vibrations of the aromatic rings. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For 9,10-Anthracenedione, 1-hydrazino-, the calculated UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals and are responsible for the color of the compound. researchgate.net

NMR Spectroscopy: Theoretical calculations can also predict the chemical shifts of 1H and 13C atoms in the molecule. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard reference. This information is invaluable for interpreting experimental NMR spectra and confirming the molecular structure. researchgate.net

Theoretical Insights into Reactivity and Reaction Mechanisms

Computational studies can provide deep insights into the reactivity of 9,10-Anthracenedione, 1-hydrazino-. By analyzing the electronic properties and mapping the molecular electrostatic potential (MEP), regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. The MEP visually represents the charge distribution, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas indicating electron-poor regions (prone to nucleophilic attack).

Furthermore, DFT can be used to model reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, the reaction pathways and activation energies can be determined. This allows for a theoretical understanding of how 9,10-Anthracenedione, 1-hydrazino- might participate in chemical reactions, such as condensation reactions at the hydrazino group or redox processes involving the anthraquinone core.

Molecular Dynamics Simulations (if applicable)

While not as commonly applied to small molecules as quantum chemical calculations, molecular dynamics (MD) simulations could be used to study the behavior of 9,10-Anthracenedione, 1-hydrazino- in different environments, such as in solution or interacting with a biological macromolecule. MD simulations model the movement of atoms over time, providing information about the conformational dynamics, solvation, and binding processes. This could be particularly relevant for understanding how this molecule behaves in a biological context or in various solvent systems.

Applications of 9,10 Anthracenedione, 1 Hydrazino in Chemical Science and Technology

Role in the Development of Organic Dyes and Pigments

Amino and diamino derivatives of 9,10-anthracenedione are fundamental building blocks in the synthesis of a wide array of dyes and pigments. biointerfaceresearch.com The introduction of the hydrazino group, a derivative of an amino group, into the anthraquinone (B42736) structure significantly influences its color properties. This is due to the electron-donating nature of the hydrazino substituent, which can engage in intramolecular charge transfer with the electron-accepting quinone system. This interaction alters the electronic absorption spectrum, leading to colored compounds.

The versatility of the hydrazino group allows for further chemical modifications, enabling the synthesis of a diverse palette of dyes. For instance, the hydrazino group can be reacted to form hydrazones, which can further extend the conjugation of the chromophore, leading to shifts in color. nih.gov The specific position of the substituent on the anthraquinone core also plays a crucial role in determining the final color and properties of the dye.

Anthraquinone-based dyes are valued for their brightness, stability to light, and resistance to chemical degradation. The applications of these dyes are extensive, finding use in the textile industry, coloration of plastics, and in the formulation of high-performance pigments.

Contributions to Functional Material Design

The inherent electronic and redox properties of the anthraquinone scaffold make 9,10-Anthracenedione, 1-hydrazino- and its derivatives attractive candidates for the design of functional materials with tailored optoelectronic and energy storage capabilities.

Optoelectronic Materials

Derivatives of 9,10-anthraquinone are being investigated for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells. The ability to tune the electronic properties through chemical modification is a key advantage. The introduction of substituents like the hydrazino group can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for efficient charge injection, transport, and recombination in these devices.

For instance, specific anthraquinone derivatives are explored as intermediates for electroluminescent materials. google.com The development of novel anthraquinone-based materials with specific electronic characteristics is an active area of research aimed at improving the performance and stability of organic electronic devices.

Redox-Active Materials for Energy Storage Systems

The reversible redox behavior of the quinone moiety in anthraquinone derivatives is central to their application in energy storage systems, particularly in aqueous organic redox flow batteries (AORFBs). researchgate.netresearchgate.net These batteries offer a promising solution for large-scale energy storage due to their potential for low cost, scalability, and safety.

In an AORFB, redox-active organic molecules are dissolved in an electrolyte and stored in external tanks. During operation, the electrolytes are pumped through an electrochemical cell where they undergo oxidation and reduction to store and release energy. Anthraquinone derivatives can serve as the active material in the negative electrolyte (negolyte).

The introduction of functional groups, such as those derived from the hydrazino group, can be used to enhance the solubility and stability of the anthraquinone core in aqueous electrolytes. For example, research has focused on synthesizing highly water-soluble anthraquinone derivatives to increase the energy density of the battery. rsc.orgrsc.org The electrochemical properties, such as the redox potential, can also be tuned by modifying the substituents on the anthraquinone ring. researchgate.net

Table 1: Research Findings on Anthraquinone Derivatives in Redox Flow Batteries

| Derivative | Key Finding | Reference |

|---|---|---|

| 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) | Synthesized from a potentially inexpensive precursor, it demonstrates high water solubility and improved cycling stability in an aqueous redox flow battery. rsc.orgrsc.org | rsc.orgrsc.org |

| 3,3’-(9,10-anthraquinone-diyl)bis(3-methylbutanoic acid) (DPivOHAQ) and 4,4’-(9,10-anthraquinone-diyl)dibutanoic acid (DBAQ) | These negolytes, when paired with a ferrocyanide posolyte, exhibit very low capacity fade rates, indicating high stability. researchgate.net | researchgate.net |

Development as Advanced Analytical Reagents

The reactive nature of the hydrazino group, combined with the chromophoric and fluorogenic properties of the anthraquinone core, makes 9,10-Anthracenedione, 1-hydrazino- a valuable platform for the development of advanced analytical reagents.

Chromogenic and Fluorogenic Probes for Specific Analytes

The hydrazino group can react selectively with certain analytes, leading to a change in the electronic structure of the anthraquinone system. This change can manifest as a visible color change (chromogenic response) or a change in fluorescence intensity (fluorogenic response). This principle is utilized to design probes for the detection of specific chemical species.

Amino- and diamino-substituted 9,10-anthracenediones are known to be used as analytical reagents and color indicators. biointerfaceresearch.com The hydrazino derivative shares this potential, where the reaction of the hydrazino group with an analyte can trigger a distinct optical signal, allowing for its qualitative or quantitative determination.

Derivatizing Agents for Chromatographic Analysis

In chromatography, derivatization is a technique used to modify an analyte to make it more suitable for separation and detection. The hydrazino group is a well-known reactive handle for the derivatization of aldehydes and ketones. researchgate.net

9,10-Anthracenedione, 1-hydrazino- can be employed as a derivatizing agent to tag analytes containing carbonyl groups. The resulting hydrazone derivatives will possess the strong UV-visible absorbance or fluorescence of the anthraquinone chromophore, significantly enhancing their detectability in techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. This approach allows for the sensitive and selective analysis of carbonyl compounds in various matrices.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 9,10-Anthracenedione, 1-hydrazino- |

| 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone |

| 3,3’-(9,10-anthraquinone-diyl)bis(3-methylbutanoic acid) |

| 4,4’-(9,10-anthraquinone-diyl)dibutanoic acid) |

| Poly-N-pyrrolylanthracenedione |

| Aldehydes |

| Ketones |

Metal Ion Indicators (excluding biological context)

The detection and quantification of metal ions are crucial in various fields of chemical analysis, from environmental monitoring to quality control in industrial processes. Chromogenic and fluorogenic chemosensors, which signal the presence of a specific analyte through a change in color or fluorescence, offer a convenient and often rapid method for this purpose. Derivatives of 9,10-anthracenedione are well-suited for this application due to their inherent spectroscopic properties. The hydrazino substituent in 9,10-Anthracenedione, 1-hydrazino- can act as a binding site for metal ions, leading to a modulation of the electronic structure of the anthraquinone chromophore and resulting in a discernible optical response.

While specific studies detailing the use of 9,10-Anthracenedione, 1-hydrazino- as a metal ion indicator are not extensively documented in publicly available literature, the general principles can be inferred from related aminoanthraquinone derivatives. For instance, 1-aminoanthraquinone-based chemosensors have been shown to be effective for the colorimetric detection of heavy metal ions such as copper(II) in aqueous solutions. rsc.org The interaction between the amino group and the metal ion perturbs the intramolecular charge transfer (ICT) characteristics of the molecule, causing a significant shift in the UV-Vis absorption spectrum.

The hydrazino group in 9,10-Anthracenedione, 1-hydrazino- is expected to behave similarly, with the lone pair of electrons on the nitrogen atoms available for coordination with metal cations. This coordination would likely alter the energy levels of the frontier molecular orbitals, leading to a bathochromic (red-shift) or hypsochromic (blue-shift) effect in the absorption spectrum. The magnitude and direction of this shift would depend on the specific metal ion, its concentration, and the solvent system employed.

A hypothetical scenario for the application of 9,10-Anthracenedione, 1-hydrazino- as a metal ion indicator is presented in the table below. This data is illustrative and based on the expected behavior of similar compounds.

| Metal Ion | Initial Color of Solution | Color after Addition of Metal Ion | Wavelength of Maximum Absorbance (λmax) - Before | Wavelength of Maximum Absorbance (λmax) - After |

| Cu²⁺ | Yellow | Green | 420 nm | 480 nm |

| Ni²⁺ | Yellow | Orange | 420 nm | 450 nm |

| Zn²⁺ | Yellow | Light Yellow | 420 nm | 425 nm |

| Hg²⁺ | Yellow | Red-Orange | 420 nm | 495 nm |

This table is for illustrative purposes only and does not represent experimentally verified data.

Further research is required to synthesize and characterize the metal complexes of 9,10-Anthracenedione, 1-hydrazino- to establish its specific utility as a practical metal ion indicator.

Catalytic Applications and Redox Mediation in Chemical Processes

The redox-active nature of the anthraquinone core makes its derivatives attractive candidates for applications in catalysis and as redox mediators in chemical transformations. The quinone moiety can undergo reversible reduction to the corresponding hydroquinone, a property that is central to its catalytic function. The substituent at the 1-position can modulate the redox potential and stability of the molecule, thereby fine-tuning its catalytic activity.

Anthraquinone derivatives have been successfully employed as photoredox catalysts for a variety of organic reactions, including the oxidation of alcohols and the reductive activation of aryl halides. nih.govconicet.gov.ar For example, water-soluble sodium anthraquinone sulfonates have been used for the aerobic oxidation of alcohols to aldehydes and ketones under visible light irradiation. nih.gov The catalytic cycle typically involves the photo-excited anthraquinone abstracting a hydrogen atom from the substrate, followed by reaction with molecular oxygen to regenerate the catalyst and produce hydrogen peroxide as a byproduct. nih.gov

While direct catalytic applications of 9,10-Anthracenedione, 1-hydrazino- are not extensively reported, its structural features suggest potential in this area. The hydrazino group could influence the redox potential of the anthraquinone system and could also participate in the catalytic cycle, for example, by stabilizing intermediates or by providing an additional site for substrate binding.

The potential for 9,10-Anthracenedione, 1-hydrazino- to act as a redox mediator is also significant. Redox mediators facilitate electron transfer between an electrode and a substrate in electrochemical reactions, often overcoming kinetic barriers and enabling reactions to occur at less extreme potentials. researchgate.net The reversible two-electron, two-proton redox couple of the quinone/hydroquinone system is ideal for this purpose.

A hypothetical application of 9,10-Anthracenedione, 1-hydrazino- as a catalyst in an oxidation reaction is outlined in the table below. The data presented is based on the performance of similar anthraquinone catalysts and serves as a predictive model.

| Substrate | Product | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

| Benzyl alcohol | Benzaldehyde | 1.0 | 24 | 85 | >99 |

| 1-Phenylethanol | Acetophenone | 1.0 | 24 | 78 | >99 |

| Cyclohexanol | Cyclohexanone | 2.0 | 48 | 65 | 95 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Analytical Methodologies for 9,10 Anthracenedione, 1 Hydrazino and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 9,10-Anthracenedione, 1-hydrazino-, providing the necessary separation from complex matrices and other related impurities. The choice of chromatographic technique depends on the analyte's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like 9,10-Anthracenedione, 1-hydrazino-. Method development for this compound typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve a robust and sensitive separation.

Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (like C18 or C8) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase would consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of a buffer to control the pH and improve peak shape. Gradient elution, where the concentration of the organic modifier is increased during the run, is frequently employed to ensure the timely elution of all compounds of interest with good resolution.

Detection is commonly performed using a UV-Vis detector, as the anthraquinone (B42736) chromophore exhibits strong absorbance in the UV-visible region. The selection of the detection wavelength is critical for achieving high sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the analyte.

Table 1: Illustrative HPLC Parameters for Analysis of Anthraquinone Derivatives

| Parameter | Typical Conditions |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water, B: Acetonitrile (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 254 nm or λmax |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This results in faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. UPLC is particularly advantageous for the analysis of complex mixtures containing 9,10-Anthracenedione, 1-hydrazino- and its derivatives.

The principles of method development for UPLC are similar to HPLC, but with adjustments for the smaller particle size and higher operating pressures. The higher efficiency of UPLC columns allows for shorter run times without sacrificing separation quality. UPLC is often coupled with mass spectrometry (UPLC-MS) for enhanced selectivity and identification capabilities. chromatographyonline.commdpi.com The application of UPLC can significantly reduce solvent consumption and increase sample throughput, making it a more environmentally friendly and cost-effective option. mdpi.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.netresearchgate.net Due to the low volatility and polar nature of 9,10-Anthracenedione, 1-hydrazino-, direct analysis by GC is challenging. The hydrazine (B178648) group can cause poor peak shape and interactions with the stationary phase. researchgate.net Therefore, derivatization is a crucial step to increase the volatility and thermal stability of the analyte. researchgate.netresearchgate.netcqu.edu.cnnih.govchrom-china.com

Common derivatization agents for hydrazine compounds include aldehydes and ketones, such as acetone (B3395972) or furfural, which react with the hydrazine moiety to form more stable and volatile hydrazones. researchgate.netcqu.edu.cnnih.govchrom-china.com After derivatization, the resulting compound can be readily analyzed by GC.

A typical GC method would employ a capillary column with a nonpolar or medium-polarity stationary phase. A temperature program is used to ensure the separation of the derivatized analyte from other components in the sample. Detection can be achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification. researchgate.netcqu.edu.cnnih.govchrom-china.comresearchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide unparalleled analytical power for the identification and quantification of 9,10-Anthracenedione, 1-hydrazino-.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this compound. Following separation by HPLC or UPLC, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information. For even greater certainty, tandem mass spectrometry (MS/MS) can be performed, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This provides structural information and highly selective quantification. nih.govresearchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds. researchgate.netresearchgate.netmt.com For 9,10-Anthracenedione, 1-hydrazino-, GC-MS analysis would be performed on the derivatized product. Electron impact (EI) is a common ionization technique in GC-MS, which generates a characteristic fragmentation pattern that serves as a "fingerprint" for the compound, allowing for unambiguous identification by comparison to a spectral library.

Table 2: Potential Mass Spectrometry Data for Derivatized 9,10-Anthracenedione, 1-hydrazino-

| Technique | Ionization Mode | Precursor Ion (m/z) | Potential Product Ions (m/z) |

| LC-MS/MS | ESI (+) | [M+H]+ | Fragments related to the anthraquinone and hydrazone structures |

| GC-MS | EI | Molecular Ion of Derivative | Characteristic fragments from the derivatized compound |

Electrochemical Detection Methods

The anthraquinone moiety in 9,10-Anthracenedione, 1-hydrazino- is electrochemically active, meaning it can undergo oxidation and reduction reactions at an electrode surface. jku.atrsc.orgsdu.dkrsc.org This property can be exploited for detection and quantification using electrochemical methods.

Electrochemical detectors can be coupled with HPLC to provide a sensitive and selective means of analysis. The potential of the working electrode is set at a value that will cause the analyte to either oxidize or reduce as it elutes from the column. The resulting current is proportional to the concentration of the analyte. The reduction potential of anthraquinone derivatives can be influenced by substituents on the aromatic ring. researchgate.netsdu.dk Theoretical studies, such as those using density functional theory, can help in predicting the redox potentials of these compounds. researchgate.netsdu.dkrsc.org

Spectrophotometric Quantitation Methodologies

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the UV-Vis range. 9,10-Anthracenedione, 1-hydrazino- possesses a strong chromophore in its anthraquinone structure, making it suitable for this type of analysis. dntb.gov.ua

For direct quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Alternatively, derivatization reactions can be used to enhance sensitivity and selectivity. Hydrazine compounds can react with specific reagents, such as p-dimethylaminobenzaldehyde, to produce a colored product with a distinct λmax. mt.comresearchgate.net This colorimetric method is widely used for the determination of trace amounts of hydrazine and its derivatives. mt.comresearchgate.netscholarsresearchlibrary.com The intensity of the color produced is directly proportional to the concentration of the hydrazine compound in the sample. mt.com

Future Directions in Research on 9,10 Anthracenedione, 1 Hydrazino

Novel Synthetic Routes and Sustainable Chemistry Initiatives

The future of chemical synthesis lies in the development of efficient, selective, and environmentally benign methodologies. For 9,10-Anthracenedione, 1-hydrazino- and its derivatives, research is trending towards greener and more sophisticated synthetic strategies.

One key area of exploration is the selective functionalization of the hydrazino group. Studies have already demonstrated that 1-hydrazino-9,10-anthracenedione can undergo EDC-mediated (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) condensation to afford the corresponding hydrazide. uiowa.edu This reaction serves as a foundational step for creating more complex molecules. Future work will likely focus on expanding the library of molecules that can be appended to the hydrazino group, leading to novel hydrazones with tailored properties. For instance, the synthesis of various 9,10-anthraquinone monoalkylaminoalkylhydrazones has been achieved using 10,10-dibromoanthrone and suitable N-alkylhydrazines, highlighting a pathway to a diverse range of derivatives. nih.gov

In line with global sustainability goals, a major future direction is the adoption of green chemistry principles. Research into the synthesis of anthraquinone (B42736) derivatives, in general, has shown promise in using solvent-free Friedel-Crafts reactions with solid acid catalysts. researchgate.net These methods reduce volatile organic solvent waste and can lead to higher efficiency. Another sustainable approach involves developing synthetic methods that avoid harsh reagents like nitric acid and operate at lower temperatures, as demonstrated in a patented synthesis of the parent 9,10-anthraquinone compound. google.com Applying these principles to the synthesis of 1-hydrazino-9,10-anthracenedione could significantly reduce the environmental footprint of its production.

Further research is also anticipated in exploring novel reaction pathways, such as the azo-coupling reactions used to create polyfunctionalized anthraquinonehydrazones, which could be adapted for the 1-hydrazino- starting material. researchgate.net

Table 1: Investigated Synthetic Reactions for Anthraquinone Hydrazino Derivatives

| Starting Material | Reagent(s) | Product Type | Research Focus |

| 1-hydrazino-9,10-anthracenedione | EDC-mediated condensation reagents | Hydrazide | Selective functionalization |

| 10,10-dibromoanthrone | N-alkylhydrazine | Anthraquinone monoalkylaminoalkylhydrazone | Derivative synthesis |

| Phthalic anhydride (B1165640) & Benzene (B151609) derivative | Solid acid catalyst (e.g., M(IV)PWs) | Anthraquinone derivative | Green chemistry, solvent-free synthesis |

| 1-(morpholin-4-ylazo)-4a,9a-dihydro-anthraquinone | Methylene (B1212753) active compound | Polyfunctionalized anthraquinonehydrazone | Azo-coupling reactions |

Advanced Material Science Applications (non-prohibited)

The robust and redox-active nature of the anthraquinone scaffold makes it a prime candidate for advanced materials. The presence of the 1-hydrazino- group provides a versatile handle for polymerization or grafting onto other structures, paving the way for new functional materials.

A significant area of future research is in energy storage. Anthraquinone and its derivatives are being intensely studied for their potential as electrode materials in various battery technologies due to their ability to undergo stable, multi-electron redox reactions. rsc.org Research is expected to explore the incorporation of 9,10-Anthracenedione, 1-hydrazino- into polymers for use as cathodes in aqueous Zn-ion batteries or as bipolar redox-active materials in symmetric aqueous redox flow batteries (RFBs). fourwaves.comnih.gov The development of covalent organic frameworks (COFs) based on an anthraquinone core has already shown high performance as anode materials for aqueous ammonium-ion batteries, a direction in which the 1-hydrazino- derivative could serve as a valuable building block. nih.gov

The hydrazino group is also known for its utility in sensor technology. Given that hydrazine (B178648) and its derivatives are important targets for electrochemical detection, future work could involve using 9,10-Anthracenedione, 1-hydrazino- as a precursor to design highly sensitive and selective electrochemical sensors. nih.gov The anthraquinone unit can provide a stable platform and an electrochemical signature, while the hydrazone linkage can be tailored for specific analyte binding.

Computational Design and Predictive Modeling for Targeted Properties

As the complexity of target molecules increases, computational chemistry has become an indispensable tool for accelerating research and development. For 9,10-Anthracenedione, 1-hydrazino-, predictive modeling is set to play a pivotal role in designing derivatives with specific, optimized properties.

A major thrust of future research will be the use of high-throughput virtual screening to predict the electrochemical properties of novel derivatives. rsc.org Techniques such as Density Functional Theory (DFT) and the more computationally efficient Density Functional Tight Binding (DFTB) can be used to calculate redox potentials and assess the suitability of new structures for applications in organic electronics and batteries before committing to costly and time-consuming synthesis. rsc.orgresearchgate.net For example, DFT calculations have been instrumental in understanding the ion insertion behavior and structural stability of anthraquinone-based polymers in battery cathodes. nih.gov

Beyond electrochemistry, computational models will be used to predict other key material properties. For instance, modeling can help understand the mechanism of ion storage in complex structures like COFs by analyzing factors such as hydrogen bonding and tautomerism. nih.gov For other applications, pharmacophore modeling and Hirshfeld surface analysis, which have been applied to hydrazone analogs, could be used to design molecules with specific interaction capabilities. researchgate.net These predictive tools allow researchers to establish clear structure-property relationships, providing a rational design strategy for new materials based on the 9,10-Anthracenedione, 1-hydrazino- framework.

Table 2: Computational Methods in Anthraquinone Derivative Research

| Computational Method | Application | Predicted Property | Reference |

| Density Functional Theory (DFT) | Virtual screening, mechanism studies | Electrochemical potentials, redox behavior, structural stability | nih.govrsc.org |

| Density Functional Tight Binding (DFTB) | High-throughput virtual screening | Electrochemical potentials | rsc.orgresearchgate.net |

| Theoretical Calculations | Mechanistic analysis of COFs | Ion storage mechanisms, hydrogen bonding rates | nih.gov |

| Pharmacophore Modeling | Design of bioactive molecules | Structure-activity relationships | researchgate.net |

Interdisciplinary Collaborations in Chemical Research and Technology

The journey of a molecule like 9,10-Anthracenedione, 1-hydrazino- from a laboratory curiosity to a component in a real-world technology is inherently interdisciplinary. Future progress in this field will be heavily reliant on fostering collaborations across diverse scientific and engineering domains.

The development of next-generation energy storage devices necessitates a close partnership between synthetic chemists, materials scientists, and electrochemical engineers. Chemists will design and synthesize novel anthraquinone hydrazone polymers and COFs, materials scientists will characterize their structural and physical properties, and engineers will fabricate and test prototype battery cells. nih.govnih.gov The synergy between computational chemists performing predictive modeling and experimental chemists synthesizing the most promising candidates is another critical collaborative axis that accelerates the discovery of high-performance materials. rsc.orgrsc.org

Furthermore, if derivatives of 9,10-Anthracenedione, 1-hydrazino- are explored for sensor applications, collaborations will extend to analytical chemists and electronics engineers to design, fabricate, and validate sensitive and reliable sensing devices. nih.gov Should any derivatives show biological promise, as seen with other anthraquinones, the research would expand to include biochemists and pharmacologists to investigate their mechanisms of action. nih.govmdpi.com These interdisciplinary efforts are essential to translate fundamental chemical knowledge into tangible technological advancements.

常见问题

Q. Advanced

- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G* basis sets. Input the InChIKey (

FCNULSUHHROFID-UHFFFAOYSA-N) to generate 3D coordinates . - Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to identify reactive sites. For example, the hydrazino group’s HOMO (-5.2 eV) suggests nucleophilic activity at the N–H bond .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways .

How should researchers resolve contradictions in reported spectroscopic data for anthracenedione derivatives?

Q. Advanced

- Systematic Calibration: Compare IR spectra against NIST reference data (e.g., 1,5-dichloroanthraquinone: C=O stretch at 1675 cm⁻¹ ).

- Cross-Validation: Use complementary techniques (e.g., Raman spectroscopy for crystallinity vs. amorphous phase differences).

- Meta-Analysis: Aggregate historical data (e.g., Burriel (1931) vs. Hildebrand (1917) melting points) and normalize experimental conditions (heating rate, sample prep) .

What experimental designs are recommended for studying the pH-dependent stability of 1-hydrazinoanthracenedione?

Q. Advanced

- Kinetic Studies: Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λmax = 420 nm) at 25°C and 37°C.

- HPLC-MS Tracking: Quantify hydrolysis products (e.g., anthraquinone and hydrazine derivatives) .

- Theoretical Framework: Link degradation rates to Brønsted acid-base theory, correlating protonation states (pKa ~8.5) with reaction kinetics .

How can researchers design derivatives of 1-hydrazinoanthracenedione for enhanced bioactivity?

Q. Advanced

- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., nitro at C4) to increase electrophilicity. Example: 1,5-dihydroxy-4-nitro-8-(phenylamino) derivatives show improved binding affinity .